

An In-depth Technical Guide to RIP1 Kinase Inhibitor 5 (GSK2982772)

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Compound of Interest		
Compound Name:	RIP1 kinase inhibitor 5	
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Abstract

Receptor-Interacting Protein 1 (RIPK1) kinase has emerged as a critical mediator in cellular signaling pathways that control inflammation and programmed cell death, specifically necroptosis. Its pivotal role in the pathogenesis of numerous inflammatory and neurodegenerative diseases has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of a first-in-class, potent, and selective RIPK1 kinase inhibitor, compound 5, also known as GSK2982772. This document details its structure, mechanism of action, and functional characteristics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a vital resource for the scientific community.

Introduction

Receptor-Interacting Protein 1 (RIPK1) is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[1] Depending on the cellular context, RIPK1 can initiate divergent pathways leading to either cell survival and inflammation via NF-kB activation or programmed cell death through apoptosis or necroptosis.[2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis that contributes to the inflammatory pathology of various diseases.[1]



RIP1 kinase inhibitor 5 (GSK2982772) is a potent, orally active, and selective ATP-competitive inhibitor of RIPK1.[4] It was identified through the optimization of a benzoxazepinone hit from a DNA-encoded library.[5] GSK2982772 has demonstrated the ability to block multiple TNF-dependent cellular responses, highlighting its potential as a novel anti-inflammatory agent.[5][6] This guide delves into the core technical aspects of this inhibitor.

Structure and Binding Mode

GSK2982772 is a benzoxazepinone derivative with the chemical formula C24H22N6O3. A cocrystal structure of GSK2982772 bound to the RIPK1 kinase domain has been resolved to 2.6 Å.[5] This revealed that the inhibitor binds deep within the ATP-binding pocket, but in a manner distinct from typical kinase inhibitors.

Instead of interacting with the kinase hinge region, GSK2982772 resides further in the binding pocket, with its triazole and benzyl groups occupying an allosteric lipophilic pocket at the back of the ATP binding site.[5] This binding mode is characteristic of a type III kinase inhibitor.[5] The benzoxazepinone moiety is situated in a tight pocket formed by two β -strands.[5]

Mechanism of Action

GSK2982772 functions by selectively inhibiting the kinase activity of RIPK1.[7] By binding to the allosteric pocket of the RIPK1 kinase domain, it prevents the conformational changes required for kinase activation and subsequent autophosphorylation, which are critical steps in the initiation of the necroptotic signaling cascade.[5][7] This inhibition effectively blocks the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), the key effectors of necroptosis.[2] Consequently, GSK2982772 prevents the execution of necroptotic cell death and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[1]

Quantitative Data

The potency and selectivity of GSK2982772 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of GSK2982772 against RIPK1 Kinase



Target Species	Assay Format	IC50 (nM)
Human	FP Binding	16
Monkey	FP Binding	20
Rat	FP Binding	2,000
Mouse	FP Binding	2,500

Data sourced from MedChemExpress.[4]

Table 2: Cellular Activity of GSK2982772

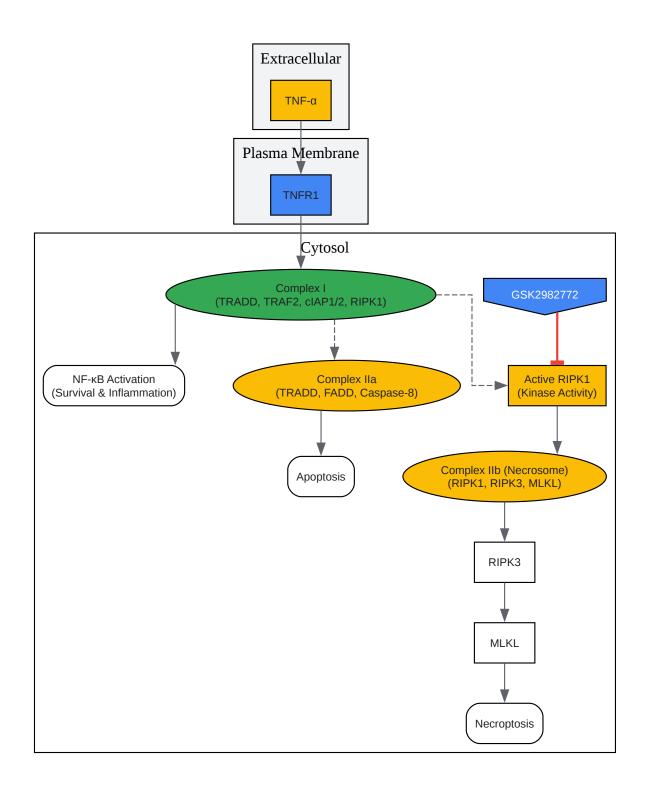
Cell Line	Assay Type	Cellular Effect	EC50 / CC50
HT-29	Necroptosis Inhibition	Inhibition of TSZ- induced necroptosis	4.1 nM
HEK293	hERG Inhibition	Inhibition of human ERG	195 μΜ
HT-29	Cytotoxicity	Reduction in cell viability	> 100 μM

TSZ: TNF-α, SMAC mimetic, and z-VAD-fmk. Data sourced from MedChemExpress.[4]

Signaling Pathways

The following diagrams illustrate the critical signaling pathways regulated by RIPK1 and the point of intervention for GSK2982772.





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Caption: RIPK1 Signaling Downstream of TNFR1.



Experimental Protocols

Detailed methodologies for key assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Materials:
 - Recombinant human RIPK1 enzyme
 - Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
 - ATP solution
 - GSK2982772 at various concentrations
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - 384-well white assay plates
- Procedure:
 - Prepare serial dilutions of GSK2982772 in DMSO.
 - Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
 - Add the RIPK1 enzyme to the wells.
 - Initiate the kinase reaction by adding the ATP solution.
 - Incubate the plate at room temperature for a specified time (e.g., 1 hour).
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.



- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cellular Necroptosis Assay

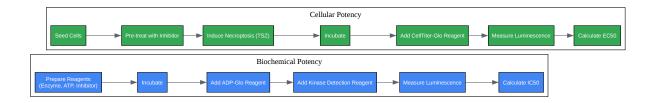
This assay measures the ability of an inhibitor to protect cells from TNF- α -induced necroptosis.

- Materials:
 - HT-29 human colon adenocarcinoma cells
 - Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
 - Human TNF-α
 - Smac mimetic (e.g., BV6)
 - Pan-caspase inhibitor (e.g., z-VAD-fmk)
 - GSK2982772 at various concentrations
 - CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
 - 96-well clear-bottom assay plates
- Procedure:
 - Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
 - Pre-treat the cells with serial dilutions of GSK2982772 for 1 hour.
 - Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pancaspase inhibitor (TSZ).



- Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
- Equilibrate the plates to room temperature.
- Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
- Measure the luminescence using a plate reader.
- Calculate the percent protection for each compound concentration and determine the EC50 value.[8]

Experimental Workflow Visualization



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Caption: Workflow for Potency Determination.

Conclusion

RIP1 kinase inhibitor 5 (GSK2982772) is a highly potent and selective allosteric inhibitor of RIPK1 with promising therapeutic potential for a range of inflammatory diseases. Its unique binding mode and mechanism of action provide a valuable tool for dissecting the role of RIPK1 kinase activity in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this exciting field. Further investigation into the clinical applications of GSK2982772 and other RIPK1 inhibitors is warranted.



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